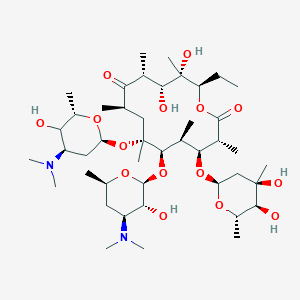

![molecular formula C59H86N2O19 B10785651 33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785651.png)

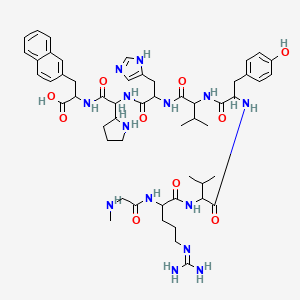

33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Partricin A est un complexe antibiotique macrolide heptaénique connu pour son activité antifongique exceptionnelle. Il fait partie d'un groupe de macrolides polyéniques, reconnus pour leurs propriétés fongicides puissantes. Partricin A, avec Partricin B, intègre deux liaisons de type cis dans son chromophore heptaénique, spécifiquement aux positions 28 et 30 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de Partricin A implique la fermentation d'espèces spécifiques de Streptomyces. Le processus commence par l'ajustement du pH du bouillon de fermentation contenant Partricin, suivi d'un repos et d'une filtration. Le gâteau de filtration est ensuite immergé dans un solvant organique, filtré et le filtrat est recueilli. Le pH du filtrat est ajusté et il est concentré à une température de 25 à 35 degrés Celsius jusqu'à ce que la teneur en eau soit réduite à 30 à 35 %. Après repos et filtration, un produit brut de Partricin est obtenu .

Méthodes de production industrielle : Pour la production industrielle, le produit brut est dissous dans une solution de méthanol avec une teneur en eau de 25 à 30 %. La solution mélangée est traitée à l'aide d'une colonne de résine d'adsorption anti-phase macroporeuse de styrène. Les impuretés sont lavées à l'aide d'une solution de méthanol avec une teneur en eau de 18 à 23 %, et Partricin A est élué à l'aide d'une solution de méthanol avec une teneur en eau de 13 à 17 %. L'éluant est ensuite concentré jusqu'à une teneur en eau de 40 à 50 %, laissé reposer et filtré pour obtenir du Partricin A avec une pureté supérieure à 95 % .

Analyse Des Réactions Chimiques

Types de réactions : Partricin A subit diverses réactions chimiques, y compris la photoisomérisation, où le processus de redressement du chromophore implique les commutations irréversibles de 28Z à 28E et de 30Z à 30E .

Réactifs et conditions courants : Le processus de photoisomérisation est facilité par l'exposition à la lumière, qui induit les changements structurels dans le chromophore. Cette réaction est cruciale pour améliorer la toxicité sélective de Partricin A .

Principaux produits formés : Ces dérivés présentent des caractéristiques prometteuses, améliorant potentiellement leur toxicité sélective .

Applications de la recherche scientifique

Partricin A a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les propriétés structurelles et fonctionnelles des macrolides polyéniques. En biologie et en médecine, Partricin A est étudié pour ses propriétés antifongiques et ses applications thérapeutiques potentielles. Il est particulièrement efficace contre Candida albicans et d'autres agents pathogènes fongiques . De plus, Partricin A est utilisé dans le développement de nouveaux agents antifongiques et formulations pour améliorer la biodisponibilité et la toxicité sélective .

Mécanisme d'action

Partricin A exerce ses effets en se liant à l'ergostérol, un composant clé des membranes cellulaires fongiques. Cette liaison perturbe l'intégrité de la membrane, conduisant à la formation de pores et à la fuite du contenu cellulaire, provoquant finalement la mort cellulaire. Les cibles moléculaires de Partricin A incluent l'ergostérol et d'autres stérols présents dans les membranes cellulaires fongiques .

Applications De Recherche Scientifique

Partricin A has a wide range of scientific research applications. In chemistry, it is used for studying the structural and functional properties of polyene macrolides. In biology and medicine, Partricin A is investigated for its antifungal properties and potential therapeutic applications. It is particularly effective against Candida albicans and other fungal pathogens . Additionally, Partricin A is used in the development of new antifungal agents and formulations to improve bioavailability and selective toxicity .

Mécanisme D'action

Partricin A exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of cellular contents, ultimately causing cell death. The molecular targets of Partricin A include ergosterol and other sterols present in fungal cell membranes .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à Partricin A comprennent l'amphotéricine B, la candicidine D et la Partricin B. Ces composés appartiennent à la même famille de macrolides polyéniques et partagent des caractéristiques structurelles et des propriétés antifongiques similaires .

Unicité de Partricin A : Ce qui distingue Partricin A des autres composés similaires est sa structure spécifique de chromophore et la présence de deux liaisons de type cis aux positions 28 et 30. Cette structure unique contribue à son comportement distinct de photoisomérisation et à son potentiel d'amélioration de la toxicité sélective .

Propriétés

Formule moléculaire |

C59H86N2O19 |

|---|---|

Poids moléculaire |

1127.3 g/mol |

Nom IUPAC |

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(60)54(72)37(3)77-58)32-50-52(57(74)75)49(70)34-59(76,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(61-4)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,61-64,66-68,70,72-73,76H,19,24-34,60H2,1-4H3,(H,74,75) |

Clé InChI |

PILBMRSRDPAALN-UHFFFAOYSA-N |

SMILES canonique |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-amino]-heptanoic acid](/img/structure/B10785569.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide](/img/structure/B10785592.png)

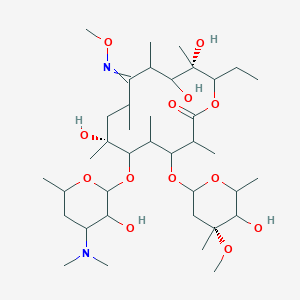

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10785626.png)

![(10-Acetyloxy-6-butyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinolin-3-yl) acetate](/img/structure/B10785630.png)

![4-(8,8,11,11-tetramethyl-10,13-dihydro-9H-naphtho[2,3-c][1]benzazepin-6-yl)benzoic acid](/img/structure/B10785637.png)

![N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B10785644.png)

![7-[3-[(4-Phenylphenyl)sulfonylamino]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785650.png)

![2-(4-hydroxyphenyl)-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-3H-inden-5-ol](/img/structure/B10785657.png)

![[7-methoxy-1-[2-(propanoylamino)ethyl]naphthalen-2-yl] 2-bromoacetate](/img/structure/B10785661.png)